molecular formula C11H12ClN3O2 B13490217 1-(5-Amino-2-chloro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-2-chloro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13490217
M. Wt: 253.68 g/mol
InChI Key: PFYCMEDUVHHBGE-UHFFFAOYSA-N
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Description

1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes an amino group, a chloro group, and a diazinane-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 5-amino-2-chloro-4-methylphenyl, which is then reacted with appropriate reagents to form the diazinane-dione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The diazinane-dione ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-amino-2-chloro-4-methylphenyl)ethanone
  • 5-amino-2-chloro-4-methylbenzonitrile

Uniqueness

Compared to similar compounds, 1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione stands out due to its unique diazinane-dione ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H12ClN3O2/c1-6-4-7(12)9(5-8(6)13)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17)

InChI Key

PFYCMEDUVHHBGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCC(=O)NC2=O)Cl

Origin of Product

United States

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